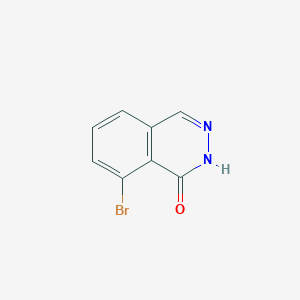

8-Bromophthalazin-1-ol

Description

Significance of Phthalazine (B143731) Heterocycles in Organic Synthesis

Phthalazine and its derivatives are bicyclic heterocyclic compounds that have garnered substantial attention in the field of organic and medicinal chemistry. longdom.orgresearchgate.netlongdom.org The phthalazine scaffold is considered a "privileged structure," meaning it is a molecular framework that can be used to develop ligands for a range of different biological targets. mdpi.com This versatility has led to the incorporation of the phthalazine core into numerous compounds with a wide array of biological activities. longdom.orglongdom.orgjst.go.jp

The reactivity and synthetic importance of phthalazine derivatives make them valuable building blocks for the construction of more complex fused heterocyclic systems. longdom.orgresearchgate.netlongdom.org The presence of two adjacent nitrogen atoms in the heterocyclic ring influences the molecule's electronic properties and provides multiple sites for chemical modification. longdom.org This adaptability allows chemists to fine-tune the steric and electronic characteristics of phthalazine-based molecules, a crucial aspect in the design of new synthetic methodologies and functional materials.

Overview of Brominated Heterocyclic Compounds as Advanced Synthetic Intermediates

Brominated heterocyclic compounds are highly versatile and valuable intermediates in modern organic synthesis. diva-portal.org The bromine atom acts as a useful functional handle, participating in a wide variety of chemical transformations. One of the most significant applications of brominated heterocycles is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. These powerful carbon-carbon bond-forming reactions are fundamental to the construction of complex molecular architectures from simpler precursors.

The presence of a bromine atom on a heterocyclic ring can also influence the molecule's physical and chemical properties. researchgate.net For instance, it can alter the electronic distribution within the molecule and provide a site for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. namiki-s.co.jp The strategic placement of a bromine atom can therefore be used to modulate the reactivity and properties of a heterocyclic compound, making brominated heterocycles essential tools for synthetic chemists. nbinno.com

Rationale for Focused Research on 8-Bromophthalazin-1-ol (B6152524) within Modern Organic Chemistry

The focused research on this compound stems from the convergence of the advantageous properties of both the phthalazine core and the bromine substituent. This specific isomer, with the bromine atom at the 8-position of the phthalazin-1-ol skeleton, presents a unique combination of reactive sites that make it a particularly interesting target for synthetic exploration.

The hydroxyl group of the phthalazin-1-ol moiety and the bromine atom on the benzene (B151609) ring offer orthogonal reactivity. This allows for selective chemical modifications at different parts of the molecule, enabling the synthesis of a diverse library of derivatives. For example, the hydroxyl group can undergo O-alkylation or O-acylation, while the bromo group can participate in various cross-coupling reactions. This dual functionality makes this compound a valuable platform for the development of new synthetic methods and the construction of complex molecular scaffolds.

Furthermore, the specific substitution pattern of this compound can be expected to impart distinct electronic and steric properties compared to other isomers. These subtle differences can have a profound impact on the molecule's reactivity and its potential applications. A thorough investigation of the chemical behavior of this compound is therefore essential for unlocking its full potential as a versatile building block in modern organic chemistry.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrN₂O |

| CAS Number | 2322841-67-6 |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Table generated from data available in public chemical databases. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

8-bromo-2H-phthalazin-1-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) |

InChI Key |

QUHYWCXZPHWFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromophthalazin 1 Ol and Its Precursors

Strategies for the Construction of the Phthalazine (B143731) Ring System

The formation of the phthalazin-1-ol scaffold is a foundational step in the synthesis of 8-bromophthalazin-1-ol (B6152524). This typically involves the condensation of a suitable benzene (B151609) derivative with a hydrazine-based reagent.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives for Phthalazin-1-ol Synthesis

A prevalent and versatile method for constructing the phthalazin-1-ol ring system involves the cyclization of 2-acylbenzoic acids or their synthetic equivalents with hydrazine derivatives. longdom.org The reaction of 2-formylbenzoic acid or phthalic anhydride (B1165640) with hydrazine hydrate (B1144303) is a common approach to generate the phthalazin-1-ol core. longdom.orgresearchgate.net These reactions are often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and can be promoted by heat. longdom.orgmdpi.com

The general mechanism involves the initial formation of a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization to form the stable phthalazinone ring. The tautomeric equilibrium between the phthalazin-1-one and phthalazin-1-ol forms is an important consideration, with the -ol form often being favored under certain conditions. researchgate.net

Several variations of this method exist, utilizing different starting materials and reaction conditions to achieve the desired phthalazin-1-ol scaffold. For instance, 2-aroylbenzoic acids, which can be prepared through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride, readily react with hydrazine hydrate to yield 4-aryl-substituted phthalazin-1-ones. longdom.org Similarly, 3-hydroxyisoindolinones can be converted to phthalazinones upon treatment with hydrazine. mdpi.comnih.gov

Synthetic Routes to the Core Phthalazin-1-ol Scaffold

Beyond the direct cyclization with hydrazine, other synthetic strategies have been developed to access the phthalazin-1-ol core. One such method involves the reaction of phthalides with hydrazine derivatives. mdpi.com For example, the reaction of a phthalide (B148349) with pyren-2-carboxaldehyde followed by cyclization with hydrazine hydrate has been used to synthesize a 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one. mdpi.com

Another approach utilizes phthalimides as precursors. A multi-step synthesis starting from phthalimide (B116566) can lead to the formation of 4-substituted chlorophthalazines, which can then be converted to the corresponding phthalazin-1-ols. longdom.org The reaction of phthaloyl chloride with N-methyl acetophenone (B1666503) hydrazones has also been reported to yield dihydrophthalazine-1,4-diones, which can be further modified to obtain the desired phthalazin-1-ol structure. longdom.org

These diverse synthetic routes provide chemists with a range of options to construct the phthalazin-1-ol scaffold, allowing for the introduction of various substituents on the benzene ring, which is crucial for the subsequent synthesis of specifically substituted derivatives like this compound.

Regioselective Bromination Techniques for Phthalazin-1-ol Derivatives

The introduction of a bromine atom at the C8 position of the phthalazin-1-ol ring requires precise control of the reaction's regioselectivity. Both direct and indirect methods have been employed to achieve this transformation.

Direct Halogenation Approaches to Introduce Bromine

Direct bromination of the phthalazin-1-ol scaffold is a common strategy to introduce a bromine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the phthalazine ring. Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose, often in a solvent like acetonitrile. mdpi.comnih.gov The reaction conditions, including temperature and the presence of a catalyst, can be adjusted to control the position of bromination. mdpi.com

For instance, the bromination of phthalazin-1(2H)-one can be achieved with a combination of bromine and potassium bromide in an acetate (B1210297) buffer, leading to the formation of the 4-bromo derivative. beilstein-journals.org Another method involves the use of benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) for the regioselective bromination of phthalazin-1(2H)-ones. researchgate.net The choice of brominating agent and reaction conditions is critical to favor substitution at the desired C8 position over other possible sites.

Indirect Bromine Incorporation through Pre-functionalization Strategies

Indirect methods for introducing bromine at the 8-position often involve the synthesis of a precursor molecule that already contains a bromine atom at the desired location. This pre-functionalized starting material is then carried through the phthalazine ring-forming reaction. For example, starting with a brominated phthalic anhydride or a brominated 2-acylbenzoic acid derivative would directly lead to an this compound upon reaction with hydrazine.

This strategy offers the advantage of unambiguous regiochemistry, as the position of the bromine atom is determined by the starting material. The synthesis of these brominated precursors, however, may require additional synthetic steps. For instance, the selective bromination of a naphthalene (B1677914) derivative to produce 8-bromonaphthalene-1-boronic acid has been reported, which could potentially serve as a precursor in more complex synthetic routes. researchgate.net

Optimization of Reaction Parameters in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of various reaction parameters. sigmaaldrich.com This includes factors such as the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalysts. researchgate.netresearchgate.netrsc.orgwhiterose.ac.uk

For the cyclization step, the choice of solvent can significantly influence the reaction rate and the solubility of the reactants and products. researchgate.net Temperature is another critical parameter; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. researchgate.net

In the bromination step, the concentration of the brominating agent and the reaction time must be carefully controlled to prevent over-bromination or the formation of isomeric impurities. researchgate.net The use of microwave irradiation has been explored as a method to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds, and could potentially be applied to the synthesis of this compound. researchgate.netresearchgate.net

A systematic approach to optimization, such as a factorial design of experiments, can be employed to efficiently identify the optimal set of reaction conditions. rsc.org By systematically varying multiple parameters simultaneously, it is possible to understand their individual and interactive effects on the reaction outcome, leading to a more robust and efficient synthetic protocol. whiterose.ac.uk

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of phthalazinone derivatives, significantly impacting reaction rates and yields. The synthesis of the parent phthalazinone ring, a necessary step for producing this compound, has been studied in various solvents. tandfonline.com

In one study focused on synthesizing 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and phenyl hydrazines, a range of solvents were tested. tandfonline.com Ethanol and water were identified as the most effective solvents in terms of reaction kinetics and product yields. tandfonline.com Other solvents like acetonitrile, ethyl acetate, THF, toluene (B28343), and dichloromethane (B109758) were also examined but proved less efficient. tandfonline.com For the alkylation of 4-bromophthalazin-1(2H)-one, a precursor to more complex derivatives, dry acetone (B3395972) is commonly employed. nih.gov In palladium-catalyzed coupling reactions, which are used to further functionalize the phthalazinone core, solvents such as 1,4-dioxane (B91453) are effective. nih.gov The synthesis of high molecular weight phthalazinone-containing polymers has been successfully carried out in N,N'-dimethylacetamide (DMAc). acs.org

The following table summarizes the effect of different solvents on the yield of a model phthalazinone synthesis.

Table 1: Influence of Solvent on Phthalazinone Synthesis Yield tandfonline.com

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| Acetonitrile | 72 | 45 |

| Ethyl Acetate | 65 | 60 |

| THF | 68 | 60 |

| Toluene | 55 | 120 |

| Dichloromethane | 60 | 90 |

| Methanol (B129727) | 85 | 30 |

| Ethanol | 95 | 25 |

| Water | 98 | 20 |

Catalyst Selection for Cyclization and Bromination Processes

Cyclization: The formation of the phthalazinone ring from precursors like 2-formylbenzoic acid or 2-acylbenzoic acids and hydrazines can be performed under catalyst-free conditions, particularly at elevated temperatures. scispace.comacs.org However, various catalysts can facilitate this transformation under milder conditions. tandfonline.comarkat-usa.org Ammonium (B1175870) chloride has been demonstrated as a simple and effective Lewis acid catalyst for the cyclization reaction in methanol at room temperature. arkat-usa.orgarkat-usa.org Heteropolyacids (HPAs) have also been used as efficient, recyclable catalysts for the synthesis of 1(2H)-phthalazinone derivatives. researchgate.netresearchgate.net In some green chemistry approaches, oxalic acid has been employed as an inexpensive and environmentally benign catalyst, particularly when water is used as the solvent. tandfonline.com For more complex syntheses involving carbonylation, palladium catalysts like Pd(OAc)₂ are often used in conjunction with specific ligands. researchgate.netacs.org

Bromination: The introduction of a bromine atom onto the phthalazinone ring to produce compounds like this compound requires electrophilic aromatic substitution. A common method for the bromination of the parent phthalazin-1(2H)-one involves the use of a bromine-potassium bromide (Br₂/KBr) mixture in an acetate buffer. Another approach involves the direct bromination of the phthalazinone core with KBrO₃. researchgate.net For deactivated aromatic compounds, a system of sodium bromide and sodium periodate (B1199274) under mild acidic conditions can be effective. researchgate.net Zeolites have also been investigated as reusable catalysts that can promote high para-selectivity in the bromination of aromatic compounds. rsc.orggoogle.com The synthesis of 7-bromo-1-chlorophthalazine, a related isomer, was achieved by brominating phthalide with N-bromosuccinimide (NBS) in an acidic medium. acs.org

Effects of Temperature, Pressure, and Reaction Time

Temperature, pressure, and reaction time are interdependent parameters that must be optimized for efficient synthesis.

Temperature: In solvent-free syntheses of phthalazinones, temperature is a crucial factor, directly influencing the molten state of reactants, mixing uniformity, and reaction rate. acs.org Conventional methods often require refluxing for several hours. For instance, the reaction of α,α-dibromo-o-toluic acid with hydrazine hydrate in ethanol is heated under reflux for 1 hour. Palladium-catalyzed amination reactions for functionalizing bromophthalazinones are typically conducted at elevated temperatures, such as 100°C.

Pressure: Most syntheses of phthalazinone derivatives are conducted at atmospheric pressure. However, specific procedures, such as those involving gaseous reactants or aiming to significantly shorten reaction times, might employ sealed-vessel microwave reactors where pressure can increase. tandfonline.comresearchgate.net

Reaction Time: Reaction times vary widely depending on the chosen methodology. Green chemistry approaches, particularly microwave-assisted synthesis, have drastically reduced reaction times from hours to minutes. tandfonline.comtandfonline.com For example, a catalyst- and solvent-free synthesis of phthalazinones can be completed in 20-60 minutes. scispace.comacs.org Microwave-assisted protocols can achieve high yields in as little as 5-35 minutes. researchgate.net In contrast, conventional heating methods, such as the alkylation of 4-(4-chlorophenyl)-(2H)-phthalazinone, may require refluxing for 16 hours. sapub.org

Green Chemistry Approaches in Phthalazin-1-ol Synthesis

In line with the principles of sustainable development, green chemistry approaches for synthesizing phthalazinones have gained significant attention. acs.org These methods focus on reducing waste, energy consumption, and the use of hazardous materials. tandfonline.comacs.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. tandfonline.comtandfonline.com For phthalazinone synthesis, microwave-assisted methods lead to dramatically reduced reaction times, improved yields, and often cleaner reactions. tandfonline.comnih.govresearchgate.netcapes.gov.br

Multiple studies have documented the successful synthesis of phthalazine derivatives using microwave irradiation, resulting in high yields in very short reaction times. tandfonline.comresearchgate.nettandfonline.com For example, the palladium-catalyzed carbonylation of o-bromo benzaldehydes with arylhydrazines can be efficiently carried out under microwave irradiation. researchgate.net A one-pot, solid-acid-catalyzed synthesis of phthalazinones using montmorillonite (B579905) K-10 under microwave conditions provided excellent yields and high selectivity in just 5-35 minutes. researchgate.net This green protocol has been shown to be superior to conventional methods in terms of both yield and reaction time. tandfonline.comtandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives tandfonline.com

| Compound | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| Derivative 1 | 10 | 65 | 8 | 88 |

| Derivative 2 | 12 | 60 | 10 | 85 |

| Derivative 3 | 8 | 70 | 5 | 92 |

Solvent-Free or Environmentally Benign Methodologies

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. acs.org For phthalazinone synthesis, several highly efficient solvent-free methods have been developed. scispace.comacs.org One notable approach involves the reaction of phthalaldehydic acid or 2-acyl-benzoic acid with a substituted hydrazine under solvent-free melt conditions. scispace.comacs.orgacs.org This method is highly atom-economical, proceeds rapidly (20-60 minutes), and often provides near-quantitative yields of products with high purity, which can be isolated by simple crystallization. scispace.comacs.org

The use of water as an environmentally benign solvent is another important green strategy. tandfonline.com The synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been successfully demonstrated in water using oxalic acid as an inexpensive, mild catalyst. tandfonline.com This method is simple, offers short reaction times (20-30 minutes), and provides excellent yields (95-98%), making it a superior green alternative to methods using volatile organic solvents. tandfonline.com

Chemical Transformations and Derivatization of 8 Bromophthalazin 1 Ol

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phthalazinone core is a key functional group that enables extensive derivatization. Its reactivity is influenced by the electronic nature of the heterocyclic ring system and allows for participation in several important classes of organic reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. researchgate.net Unlike SN2 reactions, the classic backside attack is impossible for an aryl halide. researchgate.net Instead, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. mdpi.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, which can stabilize the negative charge of the Meisenheimer intermediate. researchgate.netmdpi.com In the case of 8-Bromophthalazin-1-ol (B6152524), the phthalazinone ring system itself, with its amide and imine functionalities, acts as an electron-withdrawing group, rendering the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to a simple bromobenzene.

This activation facilitates the displacement of the bromide with various nucleophiles, such as alkoxides, thiolates, and amines, under suitable basic conditions. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like DMF would be expected to yield 8-methoxyphthalazin-1-ol. The reactivity in SNAr reactions often follows the trend F > Cl ≈ Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the greater electronegativity and polarizing effect of fluorine, rather than the cleavage of the carbon-halogen bond. researchgate.net

Table 1: Potential SNAr Reactions of this compound This table presents hypothetical but chemically plausible transformations based on established SNAr principles.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 8-Methoxyphthalazin-1-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 8-(Phenylthio)phthalazin-1-ol |

| Amine | Piperidine | 8-(Piperidin-1-yl)phthalazin-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 1-Hydroxyphthalazine-8-carbonitrile |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. studygenie.io The aryl bromide of this compound is an excellent electrophilic partner for a variety of these transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. studygenie.ionih.gov The reaction is valued for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing reagents. studygenie.io The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

This compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids to produce C8-substituted derivatives. A typical protocol involves reacting the bromophthalazinone with a slight excess of the boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields. For similar heterocyclic systems, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like 1,4-dioxane (B91453), DMF, or toluene (B28343)/water mixtures have proven effective. organic-chemistry.orgrsc.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions Based on general protocols and reactions with analogous heterocyclic substrates.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8-Phenylphthalazin-1-ol |

| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (10%) | Cs₂CO₃ | DMF | 100 °C | 8-(4-Methoxyphenyl)phthalazin-1-ol |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 90 °C | 8-(Thiophen-2-yl)phthalazin-1-ol |

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base. chemguide.co.ukresearchgate.net This reaction is a powerful method for the synthesis of substituted alkenes. chemguide.co.uk The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product. chemguide.co.uk this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce alkenyl substituents at the C8 position. Typical catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine (B1218219) ligands, and bases like triethylamine (B128534) or potassium carbonate are used to neutralize the hydrogen halide formed during the reaction. chemguide.co.uk

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products and pharmaceuticals. acsgcipr.orgnih.gov The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov Using this method, this compound can be reacted with a variety of terminal alkynes to generate 8-alkynylphthalazin-1-ol derivatives, which are valuable intermediates for further synthetic transformations.

Table 3: Example Heck and Sonogashira Reaction Partners for this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Expected Product Core Structure |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 8-Styrylphthalazin-1-ol |

| Heck | n-Butyl acrylate | PdCl₂ | K₂CO₃ | Butyl (E)-3-(1-hydroxyphthalazin-8-yl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | 8-(Phenylethynyl)phthalazin-1-ol |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 8-((Trimethylsilyl)ethynyl)phthalazin-1-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. acsgcipr.orgresearchgate.net This reaction has become a cornerstone of medicinal chemistry as it allows for the facile synthesis of aryl amines, which are prevalent in pharmaceuticals, under conditions that are often milder and more general than classical methods like SNAr or the Ullmann condensation. researchgate.net The reaction's success relies heavily on the use of bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net

The aryl bromide of this compound is a suitable substrate for Buchwald-Hartwig amination. Research on the analogous 4-bromophthalazinone scaffold has demonstrated successful C-N coupling with a variety of primary and secondary amines, including aliphatic, aromatic, and benzylic amines. Typical conditions involve a palladium source like Pd₂(dba)₃ or a pre-catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like toluene or dioxane. This strategy provides a direct route to a diverse library of 8-aminophthalazin-1-ol derivatives.

Table 4: Buchwald-Hartwig Amination of Bromophthalazinones Conditions and outcomes based on analogous reactions with 4-bromophthalazinone derivatives.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 8-(Morpholin-4-yl)phthalazin-1-ol |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 8-(Phenylamino)phthalazin-1-ol |

| Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 8-(Benzylamino)phthalazin-1-ol |

| Piperazine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 8-(Piperazin-1-yl)phthalazin-1-ol |

In multistep synthetic sequences, it is sometimes necessary to remove the bromine atom after it has served its purpose, for example, as a directing group or as a precursor for lithiation. The conversion of the C-Br bond to a C-H bond, known as hydrodehalogenation or simply reduction, can be accomplished through several methods.

A common and effective method is catalytic hydrogenation. This involves treating the this compound with hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr that is formed during the reaction. This process efficiently replaces the bromine atom with hydrogen, yielding the parent phthalazin-1-ol scaffold. Other methods for aryl bromide reduction include the use of reducing agents like tin hydrides or silanes under radical conditions, or dissolving metal reductions, although catalytic hydrogenation is often preferred for its cleaner profile and operational simplicity.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Phthalazin-1-ol Heterocyclic Core

The chemical behavior of this compound is largely dictated by the interplay of its constituent functional groups and the aromatic phthalazine (B143731) core.

Phthalazin-1-ol exists in a tautomeric equilibrium with its amide form, phthalazin-1(2H)-one. nih.gov This phenomenon, known as lactam-lactim tautomerism, is a common feature of 2-hydroxypyridines and related heterocyclic systems. The equilibrium can be influenced by factors such as solvent polarity and pH.

| Tautomeric Form | Key Structural Feature | Stability Factors |

| Phthalazin-1-ol (Lactim) | Hydroxyl (-OH) group | Aromaticity, potential for intermolecular hydrogen bonding (O-H...O) |

| Phthalazin-1(2H)-one (Lactam) | Carbonyl (C=O) group and N-H bond | Stronger intermolecular hydrogen bonding (N-H...O=C) |

Studies have shown that the phthalazin-1(2H)-one form is generally more stable. nih.gov However, under specific conditions, such as those facilitated by microwave-plasma reactions, the phthalazin-1-ol isomer can be preferentially formed and exhibit enhanced stability. nih.gov This increased stability is attributed to its aromatic character and the strength of intermolecular O-H...O hydrogen bonds. nih.gov

The interconversion between these tautomers is a dynamic process involving the migration of a proton. libretexts.orgopenstax.org This equilibrium is crucial as the reactivity of the molecule is dependent on which tautomeric form is predominant under the reaction conditions.

The hydroxyl group of the phthalazin-1-ol tautomer can undergo typical reactions of alcohols, primarily etherification and esterification.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-OR). While specific examples for this compound are not prevalent in the provided search results, the general principle involves reacting the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the alkyl halide.

Esterification: The Fischer-Speier esterification is a classic method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound, the hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the phthalazin-1-ol. masterorganicchemistry.com

The phthalazine ring system, being electron-deficient due to the presence of two nitrogen atoms, is generally more susceptible to nucleophilic attack than electrophilic attack.

Nucleophilic Addition: Nucleophiles can add to the carbon atoms of the phthalazine ring, particularly those adjacent to the nitrogen atoms. The reactivity of the ring towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. The bromine atom at the 8-position is an electron-withdrawing group that can influence the regioselectivity of nucleophilic attack.

Electrophilic Addition: Electrophilic substitution on the phthalazine ring is generally difficult and requires forcing conditions. The nitrogen atoms in the ring are basic and will preferentially react with electrophiles. wikipedia.org However, electrophilic substitution on the benzene (B151609) ring portion of the molecule is possible, with the position of substitution being directed by the existing substituents.

Synthesis of Advanced Phthalazin-1-ol Derivatives

The versatile phthalazin-1-ol core serves as a valuable starting material for the synthesis of more complex and functionally diverse molecules. nih.gov

The this compound scaffold offers several sites for further functionalization. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 8-position. The nitrogen atom at the 2-position of the phthalazin-1(2H)-one tautomer is nucleophilic and can be alkylated or acylated. nih.gov

| Position | Type of Functionalization | Potential Reagents |

| C-8 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Amines, Alkoxides, Boronic Acids, Alkynes |

| N-2 | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| C-4 | Nucleophilic Substitution (if activated) | Strong nucleophiles |

The phthalazine ring system can be used as a building block for the construction of more complex fused heterocyclic systems. longdom.org For instance, the nitrogen atoms and adjacent carbon atoms can participate in cycloaddition reactions or condensation reactions with bifunctional reagents to form additional rings.

One common strategy involves the reaction of a suitably functionalized phthalazine derivative with a reagent that can react with two adjacent sites on the phthalazine ring to form a new fused ring. For example, a derivative with a hydrazine (B178648) group could be cyclized with various reagents to form triazolophthalazines or other fused systems. longdom.org While specific examples starting from this compound are not detailed in the provided search results, the general principles of constructing fused heterocycles from phthalazine precursors are well-established. researchgate.netmdpi.combeilstein-journals.org

Mechanistic Investigations of Reactions Involving 8 Bromophthalazin 1 Ol

Elucidation of Reaction Pathways and Transition States

The reaction pathways for 8-Bromophthalazin-1-ol (B6152524) are typically explored through a combination of experimental studies and computational modeling, such as Density Functional Theory (DFT). researchgate.netnih.gov These pathways consist of a sequence of elementary steps that transform reactants into products, proceeding through high-energy transition states.

For Palladium-Catalyzed Suzuki-Miyaura Reactions , where the bromine atom is substituted with an aryl or alkyl group from a boronic acid derivative, the generally accepted catalytic cycle provides the reaction pathway:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and involves a transition state where the C-Br bond is breaking while two C-Pd and Br-Pd bonds are forming. rsc.orgnih.gov DFT studies on similar aryl halides show that this step involves a significant energy barrier. rsc.org

Transmetalation : The organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. This step proceeds through a transition state involving a bridged palladium-halide-boron complex. For many Suzuki couplings, transmetalation can be the rate-limiting step of the entire catalytic cycle. pku.edu.cn

Reductive Elimination : The newly formed diaryl-palladium(II) complex collapses, forming a new carbon-carbon bond in the final product and regenerating the catalytically active Pd(0) species, which re-enters the pathway. yonedalabs.com

For Copper-Catalyzed N-Arylation Reactions (Ullmann Condensation), the pathway is less universally agreed upon but is thought to proceed via one of several potential cycles. One proposed pathway involves a Cu(I)/Cu(III) redox cycle:

Coordination and Deprotonation : The nitrogen of a nucleophile (like an amine or another N-heterocycle) coordinates to a Cu(I) complex, followed by deprotonation to form a copper(I) amide intermediate. acs.org

Oxidative Addition : this compound undergoes oxidative addition to the copper(I) amide, forming a transient Cu(III) intermediate.

Reductive Elimination : This Cu(III) species reductively eliminates the N-arylated product, regenerating a Cu(I) species to continue the catalytic cycle. researchgate.net

Transition states in these pathways are fleeting, high-energy molecular arrangements that cannot be isolated. mdpi.com Their structures and energies are typically predicted using computational methods, which help rationalize reaction rates and selectivities. researchgate.netrsc.org

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that exist for a finite lifetime between elementary steps in a reaction pathway. While more stable than transition states, they are often highly reactive and present in low concentrations, making their direct observation challenging. Their existence is typically inferred from kinetic data, trapping experiments, or spectroscopic observation under specialized conditions.

In the Suzuki-Miyaura coupling of this compound, the key catalytic intermediates are organopalladium complexes:

Ligating Pd(0) Species : The active catalyst, often stabilized by phosphine (B1218219) ligands. Its concentration and coordination number (the number of attached ligands) can significantly influence the reaction rate. nih.gov

Aryl-Palladium(II) Halide Complex : Formed after the oxidative addition of this compound to the Pd(0) center. This is a relatively stable 16-electron square planar complex, often considered the catalyst's resting state.

Diaryl-Palladium(II) Complex : Formed after transmetalation. This intermediate is typically short-lived and quickly undergoes reductive elimination to yield the final product. yonedalabs.com

In copper-catalyzed N-arylation , the proposed intermediates include:

Copper(I) Amide/Alkoxide Complexes : Formed by the reaction of the Cu(I) catalyst with the amine nucleophile or a base. These intermediates are crucial for the subsequent coupling step. acs.orgsciengine.com

Putative Copper(III) Complexes : In mechanisms involving a Cu(I)/Cu(III) cycle, a transient Cu(III) species is proposed as the key intermediate from which the final C-N bond is formed via reductive elimination. Direct characterization of these species is rare due to their high reactivity. researchgate.net

The table below summarizes the key intermediates in the two major reaction types involving this compound.

| Reaction Type | Key Intermediate | Role in Catalytic Cycle |

|---|---|---|

| Suzuki-Miyaura Coupling | LnPd(0) | Active catalyst, initiates oxidative addition. |

| (Phthalazinyl)Pd(II)(L)n(Br) | Product of oxidative addition. | |

| (Phthalazinyl)Pd(II)(L)n(Ar) | Product of transmetalation, precedes reductive elimination. | |

| Copper-Catalyzed N-Arylation | [Cu(I)-Nuc] Complex | Formed from catalyst and nucleophile; reacts with the aryl halide. |

| [(Phthalazinyl)Cu(III)(Nuc)(Br)] Complex | Proposed high-valent intermediate preceding reductive elimination. |

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding reaction mechanisms by quantifying how reaction rates change in response to reactant, catalyst, or inhibitor concentrations. The result of these studies is a rate law, a mathematical expression of the form: Rate = k[A]x[B]y, where k is the rate constant and x and y are the reaction orders for reactants A and B. rsc.org

For reactions involving this compound, a complete, experimentally determined rate law has not been published. However, the methodology for its determination would involve the method of initial rates . This involves running a series of experiments where the initial concentration of one component is varied while others are held constant, and the initial reaction rate is measured.

The following interactive table illustrates how experimental data from such a study could be used to determine the reaction orders for a hypothetical Suzuki coupling of this compound (Pz-Br) with an arylboronic acid (ArB(OH)₂).

| Experiment | Initial [Pz-Br] (M) | Initial [ArB(OH)₂] (M) | Initial [Pd Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.0 | 2.5 x 10-5 |

| 2 | 0.20 | 0.10 | 1.0 | 5.0 x 10-5 |

| 3 | 0.10 | 0.20 | 1.0 | 2.5 x 10-5 |

| 4 | 0.10 | 0.10 | 2.0 | 5.0 x 10-5 |

Analysis of the Hypothetical Data:

Comparing Experiments 1 and 2 : Doubling the concentration of this compound doubles the rate, indicating the reaction is first order with respect to the phthalazinone (x=1).

Comparing Experiments 1 and 3 : Doubling the concentration of the boronic acid has no effect on the rate, indicating the reaction is zero order with respect to the boronic acid (y=0). This would suggest that transmetalation is not the rate-determining step under these conditions.

Comparing Experiments 1 and 4 : Doubling the catalyst concentration doubles the rate, indicating the reaction is first order with respect to the catalyst.

Based on this illustrative data, the rate law would be: Rate = k[Pz-Br]¹[Pd Catalyst]¹ . Kinetic studies on related cross-coupling systems have shown that the rate-determining step can vary depending on the specific substrates, ligands, and conditions used. mdpi.combeilstein-journals.org

Thermodynamic Analyses of Reaction Equilibria

Thermodynamic analysis focuses on the energy changes associated with a reaction, determining its spontaneity and the position of its equilibrium. The key parameters are the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS). youtube.com These are related by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS .

Gibbs Free Energy (ΔG) : A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium.

Enthalpy (ΔH) : Represents the heat change of the reaction. A negative ΔH (exothermic) contributes favorably to making ΔG negative.

Entropy (ΔS) : Represents the change in disorder. A positive ΔS (increased disorder) contributes favorably to making ΔG negative.

While specific, experimentally measured thermodynamic values for reactions involving this compound are not available in the literature, the principles can be applied. Cross-coupling reactions are designed to be highly favorable, meaning they have a large, negative ΔG. This is typically driven by a significantly exothermic enthalpy change (ΔH < 0) from the formation of stable C-C or C-N bonds, which outweighs any small changes in entropy.

The following table defines the core thermodynamic parameters and their significance for analyzing the reaction equilibria of this compound. webassign.netpg.edu.pl

| Parameter | Symbol | Definition | Significance for Reaction Equilibrium |

|---|---|---|---|

| Gibbs Free Energy Change | ΔG | The energy available to do useful work. | Determines spontaneity. ΔG < 0: Spontaneous (favors products). ΔG > 0: Non-spontaneous (favors reactants). ΔG = 0: At equilibrium. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | ΔH < 0 (exothermic) contributes to spontaneity. ΔH > 0 (endothermic) opposes spontaneity. |

| Entropy Change | ΔS | The change in the degree of disorder or randomness in the system. | ΔS > 0 (increase in disorder) contributes to spontaneity. ΔS < 0 (decrease in disorder) opposes spontaneity. |

| Equilibrium Constant | Keq | The ratio of product concentrations to reactant concentrations at equilibrium. | Related to Gibbs Free Energy by ΔG° = -RTln(Keq). A large Keq (>1) indicates the equilibrium lies far to the right (products). |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of 8-Bromophthalazin-1-ol (B6152524). A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals unambiguously.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the dominant phthalazinone tautomer. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic system and the heterocyclic ring. Their splitting patterns (e.g., doublets, triplets) would reveal their coupling relationships. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts distinguish between carbons in different environments, such as the carbonyl carbon (C=O), the carbon bearing the bromine atom (C-Br), the other quaternary carbons, and the protonated aromatic carbons. oregonstate.edulibretexts.orgwisc.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the neighboring aromatic protons (H-5, H-6, and H-7), allowing for the sequential assignment of this part of the structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the signals for the protonated carbons in the aromatic ring. sdsu.edu

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~160 (C=O) | H-8, H-5 |

| 2 | ~11.0 (NH, broad s) | - | C-1, C-4a, C-8a |

| 4 | - | ~145 (C=N) | H-5 |

| 4a | - | ~128 | H-5, H-8 |

| 5 | ~7.8 (d) | ~125 | C-4, C-7, C-8a |

| 6 | ~7.5 (t) | ~130 | C-8, C-4a |

| 7 | ~7.9 (d) | ~135 | C-5, C-8a |

| 8 | - | ~120 (C-Br) | H-7 |

| 8a | - | ~132 | H-5, H-7 |

While the core phthalazinone structure is largely planar, advanced NMR techniques can probe subtle conformational details and dynamic processes.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect protons that are close in space, even if they are not directly bonded or coupled. For this compound, NOESY could confirm spatial proximities between, for example, the N-H proton and the proton at the C-8a position, reinforcing structural assignments. mdpi.comnih.gov

Variable-Temperature (VT) NMR: VT NMR studies can be used to investigate dynamic processes such as tautomerism. By recording spectra at different temperatures, it might be possible to study the equilibrium between the this compound and 8-Bromo-1(2H)-phthalazinone forms. auremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers further structural confirmation.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the determination of the exact elemental formula of this compound (C₈H₅BrN₂O). A key feature in the mass spectrum would be the isotopic pattern of bromine; the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound. nih.govnih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. nih.govspringernature.com The fragmentation of this compound would likely proceed through characteristic pathways, such as the loss of neutral molecules or radicals.

| m/z (for ⁷⁹Br isotope) | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 224/226 | [C₈H₅BrN₂O]⁺ | Molecular Ion ([M]⁺) |

| 196/198 | [C₇H₅BrN₂]⁺ | CO |

| 168/170 | [C₇H₅Br]⁺ | CO, N₂ |

| 145 | [C₈H₅N₂O]⁺ | Br |

| 89 | [C₇H₅]⁺ | CO, N₂, Br |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. wikipedia.orgnih.gov For this compound, the spectrum would be dominated by the features of the 1(2H)-phthalazinone tautomer.

Key expected vibrational frequencies include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the amide group.

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a cyclic amide (lactam) carbonyl group. libretexts.org

C=N and C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region due to the vibrations of the heterocyclic and aromatic rings.

C-Br Stretch: An absorption in the fingerprint region, typically between 500-650 cm⁻¹, indicating the presence of a carbon-bromine bond.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C and C=N Stretches | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of the parent compound, 1(2H)-phthalazinone, provides a baseline for understanding the vibrational modes of this compound.

Key vibrational bands for the 1(2H)-phthalazinone core are well-characterized. The N-H stretching vibration of the lactam group typically appears as a broad band in the 3300-3000 cm⁻¹ region. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak, usually around 1660 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic and heterocyclic rings produce a series of bands in the 1600-1450 cm⁻¹ region.

For this compound, the introduction of a bromine atom onto the benzene ring would introduce new vibrational modes and influence existing ones. A key addition would be the C-Br stretching vibration, which is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. Furthermore, the substitution pattern on the aromatic ring changes, which will alter the pattern of the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region, providing structural information. The electronic effect of the bromine atom may also slightly shift the frequency of the C=O and N-H stretching vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for the Phthalazinone Core (Based on 1(2H)-phthalazinone)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | ~3100-3300 | Medium, Broad | Characteristic of the lactam N-H group. |

| Aromatic C-H Stretch | ~3050-3150 | Medium to Weak | Vibrations of C-H bonds on the benzene ring. |

| C=O Stretch | ~1660 | Strong, Sharp | Carbonyl stretching of the lactam group. |

| C=C/C=N Stretch | ~1450-1610 | Medium to Strong | Ring stretching vibrations of the aromatic and pyridazinone rings. |

Note: Data is primarily based on the spectrum of the parent 1(2H)-phthalazinone. The C-Br stretch is an expected value for the title compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule.

In the Raman spectrum of 1(2H)-phthalazinone, the aromatic ring vibrations, particularly the C=C stretching modes, typically produce strong signals researchgate.net. The symmetric vibrations of the molecule are often more intense in Raman than in IR spectra. For this compound, the C-Br stretching vibration would also be Raman active, and its detection could confirm the presence of the bromo-substituent. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing vibrations involving heavy atoms like bromine and for analyzing lattice vibrations in the solid state researchgate.net.

Table 2: Key Raman Shifts for the Phthalazinone Core (Based on 1(2H)-phthalazinone) researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong | Often a prominent feature for aromatic compounds. |

| Ring Breathing Modes | ~1000-1600 | Strong to Medium | Collective vibrations of the fused ring system. |

| C=O Stretch | ~1650-1670 | Medium to Weak | The carbonyl stretch is often weaker in Raman than in IR. |

Note: Data is primarily based on the spectrum of the parent 1(2H)-phthalazinone. The C-Br stretch is an expected value for the title compound.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phthalazinone core contains a conjugated system of π-electrons, making it a chromophore that absorbs light in the UV region. The absorption spectrum is characterized by transitions of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals.

Typically, two main types of transitions are expected for the phthalazinone system:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They result in intense absorption bands, usually at shorter wavelengths (e.g., below 300 nm).

n → π* transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. These transitions are symmetry-forbidden and result in weaker absorption bands at longer wavelengths.

For this compound, the bromine atom acts as an auxochrome. Its lone pair electrons can interact with the π-system of the ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. This effect, combined with the solvent polarity, will determine the precise absorption maxima (λmax) for the compound. While specific experimental data for this compound is not available, related phthalazine (B143731) derivatives show strong absorptions in the 220-360 nm range rsc.org.

Photoluminescence Spectroscopy for Optoelectronic Characterization

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is characteristic of molecules with extended conjugated systems and some degree of structural rigidity.

Phthalazinone and related phthalazine-trione derivatives have been reported to be fluorescent, emitting light in the blue-green region of the spectrum upon UV excitation rsc.orgnih.gov. This suggests that this compound may also exhibit luminescent properties. The emission would likely result from the de-excitation of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO).

However, the presence of the bromine atom introduces a phenomenon known as the "heavy-atom effect." This effect can promote intersystem crossing—a process where the excited electron transitions from a singlet state (responsible for fluorescence) to a triplet state. De-excitation from the triplet state results in phosphorescence, which has a much longer lifetime and is typically observed at lower temperatures. Consequently, the heavy bromine atom in this compound might significantly decrease or "quench" its fluorescence while potentially enhancing its phosphorescence. Without experimental data, it is difficult to determine whether fluorescence or phosphorescence would be the dominant emission process.

X-ray Diffraction Techniques for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the parent compound, phthalazin-1(2H)-one, provides a highly accurate model for the core geometry of the 8-bromo derivative researchgate.net.

The crystal structure of phthalazin-1(2H)-one reveals that the fused ring system is nearly planar. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the N-H donor of one molecule and the C=O oxygen acceptor of a neighboring molecule, forming centrosymmetric dimers researchgate.net. These dimers are further connected by other weak interactions, including C-H···N and C-H···O hydrogen bonds and π–π stacking, creating a stable three-dimensional network researchgate.net.

For this compound, the introduction of the large, electron-rich bromine atom at the C8 position would cause predictable changes:

Bond Lengths and Angles: A C8-Br bond would be present, with a typical length of approximately 1.90 Å. The presence of the bulky bromine atom would likely cause minor steric distortions in the benzene ring, slightly altering the local bond angles.

Table 3: Crystallographic Data for the Parent Compound, Phthalazin-1(2H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O |

| Formula Weight | 146.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0321 (3) |

| b (Å) | 12.3412 (13) |

| c (Å) | 13.7513 (10) |

| β (°) | 90.534 (6) |

| Volume (ų) | 684.25 (10) |

| Z (Molecules per unit cell) | 4 |

| Key Bond Length (N1-N2) (Å) | ~1.38 |

Note: This data is for the unsubstituted parent molecule and serves as a structural foundation for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline materials. In the pharmaceutical context, it is the primary method for identifying the solid-state form of an active pharmaceutical ingredient (API) such as this compound. Every crystalline solid possesses a unique atomic arrangement, which results in a distinct X-ray diffraction pattern, often referred to as a material's "fingerprint". omicsonline.orgspringernature.com This uniqueness allows for definitive identification and differentiation between various crystalline phases, including polymorphs, solvates, and co-crystals, which can have different physicochemical properties. nii.ac.jp

The analysis involves irradiating a powdered sample of this compound with monochromatic X-rays. As the X-rays interact with the crystal lattice, they are diffracted at specific angles determined by the spacing of the atomic planes, in accordance with Bragg's Law (nλ = 2d sinθ). A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). ucmerced.edu The resulting diffractogram is a plot of intensity versus 2θ, characterized by a series of peaks. The position and relative intensity of these peaks are unique to the crystalline structure of this compound. springernature.com

For crystalline phase analysis, the obtained PXRD pattern of a synthesized batch of this compound is compared against a reference pattern from a known pure sample or data from crystallographic databases. omicsonline.org This comparison can confirm the identity and phase purity of the compound. The presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form. ucmerced.edu Furthermore, PXRD can be used to determine the degree of crystallinity in a sample, by comparing the integrated intensity of the sharp crystalline peaks to the broad, diffuse signal from any amorphous content. omicsonline.org

The table below illustrates a hypothetical PXRD dataset for a pure crystalline sample of this compound, detailing the characteristic diffraction peaks.

Table 1: Representative Powder X-ray Diffraction Peaks for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 65 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 80 |

| 21.5 | 4.13 | 45 |

| 24.3 | 3.66 | 90 |

| 25.7 | 3.46 | 75 |

This is a hypothetical table created for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable set of laboratory techniques for the separation, identification, and purification of mixtures. unige.ch For a compound like this compound, chromatographic methods are vital for assessing its purity after synthesis and for isolating it from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and quantifying the amount of a non-volatile compound like this compound in a sample. unige.chbjbms.org The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. mdpi.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. unige.ch When a solution containing the synthesized product is injected into the HPLC system, the components travel through the column at different rates. This compound, being relatively nonpolar, will have a stronger affinity for the stationary phase compared to more polar impurities, causing it to move more slowly and elute later. A detector, commonly a UV-Vis detector set to a wavelength where the compound strongly absorbs, measures the concentration of each component as it exits the column.

The output, a chromatogram, plots the detector's response against time. The time at which a specific compound elutes is its retention time (RT), which is a characteristic identifier under constant conditions. The area under each peak is proportional to the concentration of that component in the sample. Purity is assessed by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. nih.gov

Table 2: Illustrative HPLC Purity Analysis of a Synthesized this compound Sample

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 2.15 | 15,400 | 0.45 | Impurity A |

| 2 | 3.58 | 28,900 | 0.85 | Impurity B |

| 3 | 6.42 | 3,350,500 | 98.50 | This compound |

This is a hypothetical table created for illustrative purposes.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. phenomenex.com In the synthesis of this compound, various organic solvents are often used as reaction media or for purification. It is a regulatory requirement to ensure that these residual solvents are either removed or reduced to safe levels in the final product. scirp.org GC is the most common and effective method for identifying and quantifying these volatile organic impurities. peerj.com

In a typical GC analysis, a small amount of the sample, often dissolved in a suitable high-purity solvent, is injected into the instrument. The sample is vaporized in a heated inlet and swept by an inert carrier gas (the mobile phase), such as helium or nitrogen, into a long, thin column containing the stationary phase. Separation occurs as the volatile compounds partition differently between the carrier gas and the stationary phase based on their boiling points and polarity. researchgate.net Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster.

A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), registers the compounds as they elute. The resulting chromatogram shows peaks corresponding to each volatile substance. By comparing the retention times of the peaks in the sample to those of known solvent standards, the specific residual solvents can be identified. scirp.org Quantification is achieved by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Table 3: Example GC Analysis for Residual Solvents in this compound

| Retention Time (min) | Identification | Concentration (ppm) |

|---|---|---|

| 2.78 | Dichloromethane (B109758) | 45 |

| 3.51 | Toluene (B28343) | 70 |

| 4.12 | Pyridine | Not Detected |

This is a hypothetical table created for illustrative purposes.

Computational and Theoretical Investigations of 8 Bromophthalazin 1 Ol

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of single or small clusters of molecules, molecular modeling and dynamics simulations are used to study the behavior of larger systems and processes occurring over time.

Phthalazinones, including 8-Bromophthalazin-1-ol (B6152524), can exist in different tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism, where a proton can shift from the nitrogen atom to the exocyclic oxygen atom.

Lactam form: 8-Bromo-2H-phthalazin-1-one

Lactim form: this compound

Computational studies are essential for determining the relative stability of these tautomers. By calculating the total energy of each optimized structure, the equilibrium constant can be predicted. Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can significantly influence tautomeric preference. researchgate.net For example, a computational study on 1-phenylazo-2-naphthol tautomerism showed that while substituent effects were significant, the influence of solvent polarity was less pronounced. researchgate.net A similar investigation on 8-bromoguanine (B1384121) tautomers also highlighted the importance of computational chemistry in understanding these equilibria. nih.gov

Table 2: Hypothetical Relative Energies of this compound Tautomers This table illustrates the typical output of a computational study on tautomerism and does not represent experimentally verified data.

| Tautomer | Calculation Method | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|---|

| Lactam (keto) | DFT (B3LYP/6-311+G) | 0.00 (Reference) | 0.00 (Reference) |

| Lactim (enol) | DFT (B3LYP/6-311+G) | +4.5 | +2.8 |

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Molecular modeling can be used to analyze and quantify these forces, which include hydrogen bonding, halogen bonding, and π–π stacking. For this compound, the lactam tautomer can act as both a hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of strong hydrogen-bonded dimers or chains.

Computational techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in a crystal structure. nih.gov This method allows for the detailed examination of interactions involving the bromine atom (halogen bonding) and the aromatic rings (π–π stacking), providing insight into the forces that stabilize the crystal packing. nih.govuky.edu

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Visible) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov

For this compound, TD-DFT calculations could help assign the observed peaks in its experimental UV-Vis spectrum to specific electronic transitions, such as n→π* or π→π* transitions involving the phthalazinone core. The choice of the DFT functional is critical for obtaining accurate predictions. researchgate.net Similarly, the vibrational frequencies (IR and Raman spectra) can be computed using DFT. The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov

Table 3: Illustrative TD-DFT Output for UV-Vis Absorption Prediction This table is a representative example of data generated from TD-DFT calculations and is not based on specific results for this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.88 | 320 | 0.015 | HOMO -> LUMO (n→π) |

| S2 | 4.62 | 268 | 0.450 | HOMO-1 -> LUMO (π→π) |

| S3 | 5.11 | 243 | 0.310 | HOMO -> LUMO+1 (π→π*) |

Computational NMR and IR Spectral Prediction

Computational spectral predictions are crucial for the structural elucidation of molecules. By employing quantum chemical calculations, it is possible to simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, which can then be compared with experimental data for validation.

Density Functional Theory (DFT) is a commonly used method for predicting NMR and IR spectra. The process typically involves optimizing the geometry of the molecule to its lowest energy state. Following this, the NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Similarly, the vibrational frequencies and their corresponding intensities are computed to generate a theoretical IR spectrum. These predicted spectra can aid in the assignment of experimental signals and provide a more detailed understanding of the molecular structure.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts and a table of key predicted IR vibrational frequencies for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would be determined from specific computational models.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 160.5 |

| C4 | 8.21 | 129.8 |

| C5 | 7.85 | 125.4 |

| C6 | 7.60 | 128.1 |

| C7 | 7.95 | 135.2 |

| C8 | - | 118.9 |

| C8a | - | 145.3 |

| C4a | - | 127.6 |

| N2 | - | - |

| N3 | - | - |

| O-H | 12.5 (broad) | - |

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Note: These are illustrative values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3450 | Hydrogen-bonded hydroxyl group |

| N-H stretch | 3320 | Tautomeric form contribution |

| C-H stretch (aromatic) | 3100-3000 | Aromatic ring C-H bonds |

| C=O stretch | 1685 | Phthalazinone carbonyl group |

| C=N stretch | 1630 | Imine bond in the phthalazine (B143731) ring |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| C-Br stretch | 650 | Carbon-bromine bond |

UV-Vis and Fluorescence Spectral Simulations

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the absorption and emission properties of the molecule, which are crucial for applications in materials science and photochemistry.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum by calculating the energies of electronic transitions from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence emission spectrum. These simulations can also provide insights into the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer.

Table 3: Simulated UV-Vis Absorption and Fluorescence Emission Data for this compound (Note: These are illustrative values.)

| Parameter | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Absorption (λmax) | 350 | 0.25 | π → π |

| Absorption (λmax) | 280 | 0.18 | n → π |

| Fluorescence Emission | 450 | - | S1 → S0 |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers, thereby providing a detailed picture of the reaction pathways.

Transition State Localization and Energy Barrier Calculation

To understand the kinetics of a reaction involving this compound, it is essential to locate the transition state (TS) structure connecting the reactants and products. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to find these TS structures. Once the transition state is located, its structure can be confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the reaction coordinate.

The energy difference between the transition state and the reactants gives the activation energy barrier, a critical parameter that determines the reaction rate. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed.

Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Note: These are illustrative values for a generic nucleophilic substitution reaction.)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |